molecular formula C22H16Cl2N2O2 B3916204 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide

4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide

Cat. No.: B3916204
M. Wt: 411.3 g/mol
InChI Key: HRFIFTFYZSYXAL-UKTHLTGXSA-N
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Description

4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide, commonly known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCPA involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell growth. DCPA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DCPA has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and immune modulation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. DCPA has also been shown to modulate the immune system by increasing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of using DCPA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DCPA. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be on investigating the potential of DCPA as a combination therapy with other anti-cancer agents. Additionally, further research could be conducted to explore the potential of DCPA in other areas, such as inflammation and immune modulation.

Scientific Research Applications

DCPA has been extensively studied for its potential applications in the field of medicine, particularly in cancer research. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. DCPA has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.

Properties

IUPAC Name

4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c23-17-10-6-15(20(24)14-17)9-13-21(27)25-19-11-7-16(8-12-19)22(28)26-18-4-2-1-3-5-18/h1-14H,(H,25,27)(H,26,28)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFIFTFYZSYXAL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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